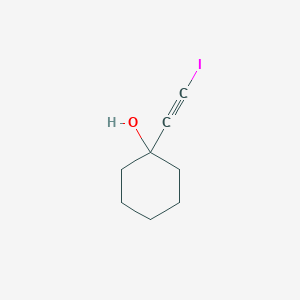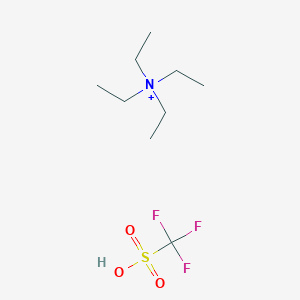![molecular formula C64H88N2O5S4 B12055750 (3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate CAS No. 1131580-96-5](/img/structure/B12055750.png)
(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver ionophore VII is a synthetic compound known for its ability to selectively bind and transport silver ions across cell membranes. This property makes it valuable in various scientific and industrial applications, particularly in the fields of chemistry, biology, and medicine. The compound’s unique structure allows it to interact specifically with silver ions, facilitating their detection and quantification in various samples.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silver ionophore VII involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,2’-bithiophene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (3α,5β,12α)-3-hydroxy-12-[(2-[(diphenylamino)thioxomethyl]thio)acetyl]oxy-N,N-dioctyl-cholan-24-amide under controlled conditions to yield Silver ionophore VII .
Industrial Production Methods
Industrial production of Silver ionophore VII typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and minimize impurities. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Silver ionophore VII undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Silver ionophore VII into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Silver ionophore VII may yield oxidized derivatives with altered binding properties, while reduction can produce reduced forms with different reactivity.
Applications De Recherche Scientifique
Silver ionophore VII has a wide range of scientific research applications, including:
Biology: Employed in studies involving the transport of silver ions across biological membranes, aiding in the understanding of ion transport mechanisms.
Mécanisme D'action
Silver ionophore VII functions by selectively binding to silver ions and facilitating their transport across cell membranes. The compound’s structure allows it to form a complex with silver ions, which can then be transported through the hydrophobic environment of cell membranes. This mechanism is crucial for its applications in ion-selective electrodes and other detection systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Ionophore I: Used for the transport of calcium ions.
Lithium Ionophore VIII: Selectively binds and transports lithium ions.
Ionomycin: A calcium ionophore used in biological research.
Nonactin: An ammonium ionophore with antibiotic properties.
Valinomycin: A potassium ionophore used in various applications.
Uniqueness of Silver Ionophore VII
Silver ionophore VII is unique due to its high selectivity for silver ions, which distinguishes it from other ionophores that target different ions. This selectivity makes it particularly valuable for applications requiring precise detection and quantification of silver ions, such as environmental monitoring and medical diagnostics .
Propriétés
Numéro CAS |
1131580-96-5 |
|---|---|
Formule moléculaire |
C64H88N2O5S4 |
Poids moléculaire |
1093.7 g/mol |
Nom IUPAC |
[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(dioctylamino)-5-oxopentan-2-yl]-12-[2-(diphenylcarbamothioylsulfanyl)acetyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 5-thiophen-2-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C64H88N2O5S4/c1-6-8-10-12-14-22-40-65(41-23-15-13-11-9-7-2)59(67)37-30-46(3)52-33-34-53-51-32-31-47-43-50(70-61(69)57-36-35-56(75-57)55-29-24-42-73-55)38-39-63(47,4)54(51)44-58(64(52,53)5)71-60(68)45-74-62(72)66(48-25-18-16-19-26-48)49-27-20-17-21-28-49/h16-21,24-29,35-36,42,46-47,50-54,58H,6-15,22-23,30-34,37-41,43-45H2,1-5H3/t46-,47-,50-,51+,52-,53+,54+,58+,63+,64-/m1/s1 |
Clé InChI |
KKUPIKPCJBDFJI-CHUIGZLYSA-N |
SMILES isomérique |
CCCCCCCCN(CCCCCCCC)C(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=C(S5)C6=CC=CS6)C)OC(=O)CSC(=S)N(C7=CC=CC=C7)C8=CC=CC=C8)C |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=C(S5)C6=CC=CS6)C)OC(=O)CSC(=S)N(C7=CC=CC=C7)C8=CC=CC=C8)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride](/img/structure/B12055671.png)
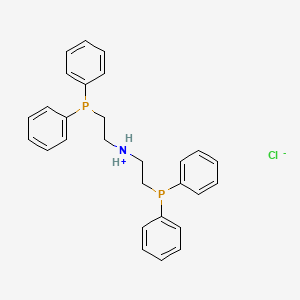

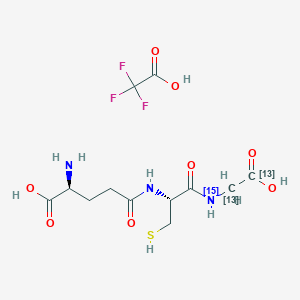

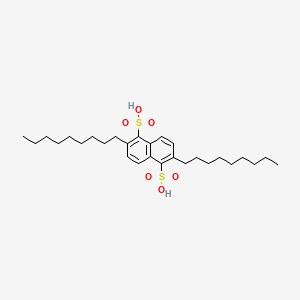
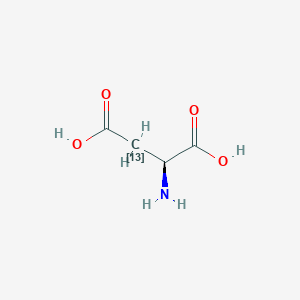

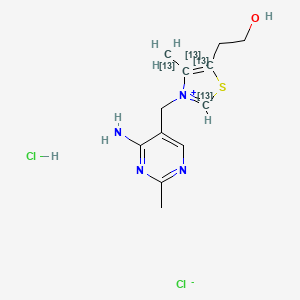
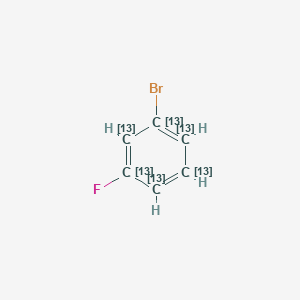

![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)
